(2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, the use of chiral amines or amino alcohols as starting materials can lead to the desired stereoisomer through a series of protection, alkylation, and deprotection steps.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a research reagent.
Mechanism of Action
The mechanism of action of (2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
Aspartic Acid: A proteinogenic amino acid with a similar structure but lacking the additional methyl group.
Glutamic Acid: Another proteinogenic amino acid with a similar backbone but different side chain.
(2S,3R)-2-amino-3-methylbutanedioic acid: The enantiomer of (2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its additional methyl group and specific configuration make it a valuable compound for studying stereochemical effects in biochemical processes and for use in asymmetric synthesis.
Properties
IUPAC Name |
(2R,3S)-2-amino-3-methylbutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRUAYBIUSUULX-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121570-10-3 | |
Record name | 3-Methyl-D-aspartic acid, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-3-methyl-D-aspartic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-METHYL-D-ASPARTIC ACID, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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